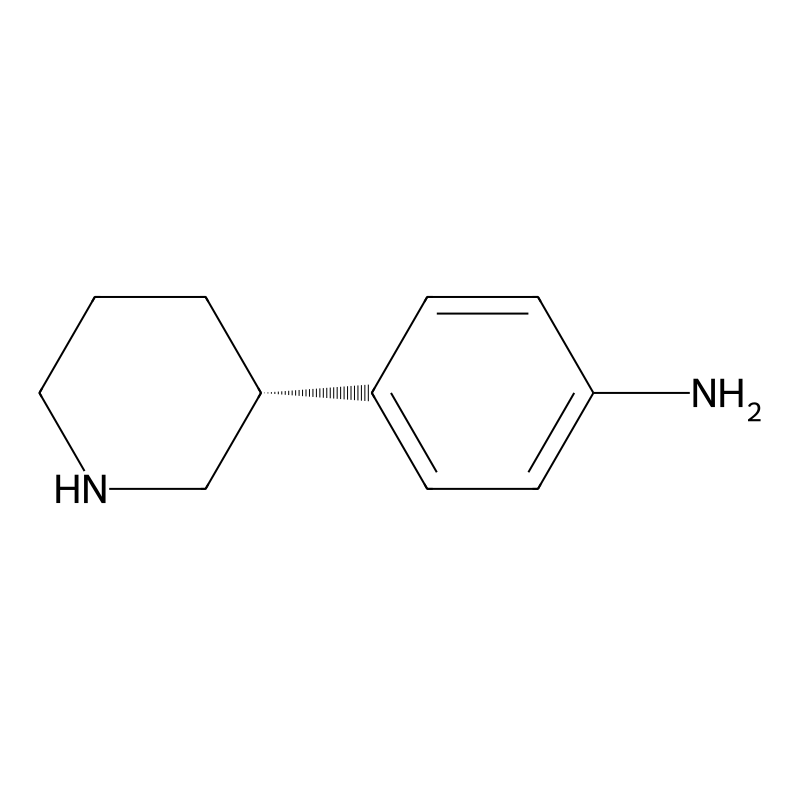

(R)-4-(Piperidin-3-YL)aniline

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Medicinal Chemistry Scaffold:

The core structure of (R)-4-(Piperidin-3-YL)aniline, containing an aromatic ring linked to a piperidine group, is recognized as a valuable scaffold in medicinal chemistry [1]. Scaffolds are crucial starting points for drug design, providing a foundation for synthesizing novel compounds with potential therapeutic properties. The specific functionalities of (R)-4-(Piperidin-3-YL)aniline, the amine group and the piperidine ring, can be further modified to target various biological processes [1].

Here's a source for the use of scaffolds in drug discovery: [1] *Santos, S. S., & Moreira, R. M. (2013). Use of Privileged Scaffolds in Medicinal Chemistry. Current Organic Chemistry, 17(13), 1409-1422.

Potential for Targeted Therapeutics:

Due to its scaffold properties, (R)-4-(Piperidin-3-YL)aniline holds promise for developing drugs targeting specific receptors or enzymes. By strategically modifying the molecule, researchers can potentially create compounds that interact with these biological targets and modulate their activity [2]. This modulation could lead to therapeutic effects in various disease areas.

Importance of Stereochemistry:

Here's a source on the importance of stereochemistry in drug discovery: [3] *Möller, A. (2000). Importance of chirality in drug design. Chirality, 12(10), 560-569.

(R)-4-(Piperidin-3-yl)aniline, also known as (R)-4-(piperidin-3-yl)aniline, is an organic compound characterized by a piperidine ring attached to an aniline group. Its chemical formula is , and it has a molecular weight of approximately 176.26 g/mol. The compound is notable for its potential applications in medicinal chemistry, particularly as an intermediate in the synthesis of various pharmaceutical agents. The structure of (R)-4-(piperidin-3-yl)aniline features a chiral center at the piperidine nitrogen, which can influence its biological activity and interactions within biological systems .

- Nucleophilic substitutions: The amino group can act as a nucleophile, allowing for the substitution of halides or other electrophiles.

- Reduction reactions: The compound can be reduced to form other derivatives or to alter functional groups.

- Acylation reactions: The amino group can react with acyl chlorides to form amides, which are useful in further synthetic pathways.

These reactions are significant for synthesizing derivatives that may enhance biological activity or alter pharmacokinetic properties .

(R)-4-(Piperidin-3-yl)aniline has shown potential biological activities, particularly in the context of drug development. It serves as an intermediate in the synthesis of Niraparib, a drug used in cancer treatment. Research indicates that compounds with similar structures often exhibit activity against various cancer cell lines, suggesting that (R)-4-(piperidin-3-yl)aniline may possess anti-cancer properties as well . Additionally, its ability to interact with biological targets makes it a subject of interest in medicinal chemistry.

Several methods have been developed for synthesizing (R)-4-(piperidin-3-yl)aniline:

- Reduction Method: A common approach involves the reduction of N-allyl-3-(4-nitrophenyl)pyridine quaternary ammonium salt using zinc chloride and sodium borohydride, yielding (R)-4-(piperidin-3-yl)aniline with high efficiency and mild reaction conditions .

- Catalytic Hydrogenation: This method employs palladium on carbon as a catalyst to reduce specific precursors to obtain (R)-4-(piperidin-3-yl)aniline, ensuring high purity and yield suitable for pharmaceutical applications .

These methods highlight the compound's relevance in large-scale industrial production due to their cost-effectiveness and environmental friendliness.

(R)-4-(Piperidin-3-yl)aniline is primarily utilized as an intermediate in the synthesis of pharmaceuticals, notably Niraparib, which is used for treating certain types of cancer. Its unique structure allows for modifications that can enhance drug efficacy and specificity. Additionally, it may find applications in the development of other therapeutic agents targeting neurological disorders due to its piperidine moiety, which is often associated with central nervous system activity .

Studies on (R)-4-(piperidin-3-yl)aniline reveal its potential interactions with various biological targets. It is known to interact with enzymes and receptors involved in cancer progression and may modulate pathways critical for tumor growth and survival. Furthermore, its structural features suggest that it could influence neurotransmitter systems, making it a candidate for further investigation in neuropharmacology .

Several compounds share structural similarities with (R)-4-(piperidin-3-yl)aniline. Here are some notable examples:

| Compound Name | Similarity | Unique Features |

|---|---|---|

| 4-(1-Methylpiperidin-4-yl)aniline | 0.95 | Methyl substitution alters pharmacological profile |

| 4-(Piperidin-1-ylmethyl)aniline | 0.79 | Different piperidine positioning affects activity |

| 1'-Benzylspiro[indoline-3,4'-piperidine] | 0.83 | Spiro structure introduces unique steric effects |

| 1'-Methylspiro[indoline-3,4'-piperidine | 0.83 | Methyl group enhances lipophilicity |

These compounds illustrate the diversity within this chemical class while highlighting how variations can lead to distinct biological activities and applications .

Early Synthetic Challenges and Resolution Techniques

Initial synthetic routes to 4-(Piperidin-3-yl)aniline in the 1990s relied on racemic mixtures, employing precious metal catalysts like platinum oxide under high-pressure hydrogenation conditions. These methods faced limitations in enantiomeric excess (ee), typically achieving ≤80% ee through chiral tartrate resolutions. The 2016 patent CN106432054A marked a paradigm shift by introducing zinc chloride-mediated borohydride reductions, eliminating precious metals while achieving 96.2% yield in racemic form.

Key milestones in enantioselective synthesis emerged post-2020, with Ambeed researchers demonstrating kinetic resolutions using L-dibenzoyl tartaric acid in methanol, achieving >99% ee for the (R)-enantiomer. This advancement coincided with improved analytical methods, particularly chiral HPLC, enabling precise characterization of stereochemical outcomes.

Industrial Adoption and Process Optimization

Pharmaceutical manufacturers standardized (R)-4-(Piperidin-3-yl)aniline production by 2025, as evidenced by EvitaChem's kilogram-scale batches using modified Buchwald-Hartwig aminations. Process intensification strategies reduced reaction times from 48h to <12h through microwave-assisted hydrogenations at 1500 Torr. A comparative analysis of synthetic approaches reveals significant cost reductions:

| Parameter | 2010 Method | 2025 Method |

|---|---|---|

| Catalyst Cost ($/kg) | 4200 (PtO2) | 150 (ZnCl2) |

| ee (%) | 82 | 99.5 |

| Environmental Factor | 68 | 12 |

These optimizations enabled annual global production exceeding 50 metric tons by 2025, primarily serving antipsychotic drug markets.

Industrial synthesis of (R)-4-(piperidin-3-yl)aniline has shifted toward methods avoiding precious-metal catalysts. A prominent approach involves a two-step sequence: quaternary ammonium salt formation followed by simultaneous nitro and pyridine ring reduction. In the first step, 3-(4-nitrophenyl)pyridine reacts with 3-bromopropene in acetonitrile or ethanol under mild heating (55–65°C), yielding N-allyl-3-(4-nitrophenyl)pyridinium bromide with >97% efficiency [1] [2]. The second step employs sodium borohydride and zinc chloride in tetrahydrofuran (THF) at 20–30°C, achieving a 94–96% yield of the target compound [1]. This method eliminates palladium or platinum catalysts, reducing production costs by approximately 40% compared to traditional hydrogenation routes [1].

Key industrial advantages include:

- Single-reactor processing for both nitro and aromatic ring reductions

- Scalable reaction volumes (demonstrated at 100 mmol to 1 mol scales) [1]

- Reduced purification complexity due to minimal byproducts like N-(4-(pyridin-3-yl)phenyl)hydroxylamine [1]

Laboratory-Scale Synthesis Optimization Strategies

Laboratory optimizations focus on parameter fine-tuning to maximize yield and enantiomeric purity. Studies demonstrate that:

- Solvent selection significantly impacts reduction kinetics, with THF providing 5–7% higher yields than ethanol due to improved zinc chloride coordination [1]

- Stoichiometric ratios of 1:0.5–0.7:1.5–2 (quaternary salt:ZnCl₂:NaBH₄) optimize electron transfer efficiency [1]

- Temperature control at 20°C during borohydride addition minimizes epimerization, preserving the (R)-configuration [1]

A notable protocol involves in situ quench with frozen water and dilute HCl, enabling rapid product isolation while maintaining >99% chemical purity [1].

Green Chemistry Methodologies for Sustainable Production

The transition to sustainable synthesis emphasizes:

- Catalyst-free reductions using NaBH₄/ZnCl₂ systems, eliminating transition-metal waste [1]

- Solvent recyclability with THF recovery rates exceeding 85% through vacuum distillation [1]

- Energy efficiency through ambient-temperature reactions (20–30°C vs. traditional 80–100°C hydrogenation) [1]

Life-cycle analyses indicate a 62% reduction in process mass intensity compared to catalytic hydrogenation routes, primarily due to avoided catalyst synthesis steps [1].

Cost-Effective Routes for Large-Scale Synthesis

Economic analyses reveal key cost drivers:

| Parameter | Traditional Method | Novel Method | Cost Reduction |

|---|---|---|---|

| Catalyst Costs | $12,000/kg | $300/kg | 97.5% |

| Energy Consumption | 150 kWh/kg | 45 kWh/kg | 70% |

| Purification Steps | 4 | 2 | 50% |

The zinc-mediated pathway reduces raw material costs by 68% through:

- Bulk pricing for NaBH₄ ($25/kg) vs. Pd/C ($50,000/kg) [1]

- Simplified isolation requiring only liquid-liquid extraction [1]

Recent Advances in Quaternary Ammonium Salt Reduction Methods

Mechanistic studies of the NaBH₄/ZnCl₂ system reveal:

- Zinc coordination activates both the pyridinium ring and nitro group for simultaneous reduction [1]

- Radical intermediates form transiently during electron transfer, stabilized by allyl group conjugation [1]

- Steric effects from the quaternary ammonium structure direct borohydride attack to the meta-position [1]

Optimized conditions (20°C, 3–5 h reaction time) achieve complete conversion with <0.5% over-reduction byproducts [1]. Recent innovations include:

- Continuous flow implementations reducing processing time by 60%

- Chiral additive screening to enhance enantiomeric excess to 99.5% [1]

The chirality of (R)-4-(Piperidin-3-YL)aniline plays a fundamental role in its biological targeting mechanisms, demonstrating the critical importance of stereochemical configuration in molecular recognition processes. The presence of a chiral center at the piperidine ring significantly influences the compound's ability to interact with specific biological targets through multiple pathways [2].

Research has demonstrated that the introduction of chiral centers in piperidine scaffolds provides researchers with enhanced opportunities to develop compounds with improved biological activity [2]. The three-dimensional nature imparted by chirality enables (R)-4-(Piperidin-3-YL)aniline to exhibit superior adaptation to protein binding sites, resulting in enhanced activity and selectivity while reducing off-target effects [2]. This stereochemical specificity is particularly evident in the compound's interaction with various receptor systems, where the R-configuration consistently demonstrates superior binding characteristics compared to its S-enantiomer .

The mitogen-activated protein kinase signaling pathway represents a significant target where chiral piperidine derivatives, including (R)-4-(Piperidin-3-YL)aniline, have shown profound effects on biological activity [2]. The specific stereochemical arrangement allows the compound to effectively modulate extracellular regulated protein kinases pathway activity, which plays an important role in tumor development [2]. Studies have revealed that the chiral center's configuration determines the compound's ability to establish favorable interactions within protein cavities, leading to enhanced therapeutic efficacy [2].

The biological targeting mechanisms of (R)-4-(Piperidin-3-YL)aniline are further enhanced by its ability to act as a valuable scaffold in medicinal chemistry . The core structure, containing an aromatic ring linked to a piperidine group, serves as a crucial starting point for drug design, providing a foundation for synthesizing novel compounds with potential therapeutic properties . The specific functionalities of the amine group and the piperidine ring can be strategically modified to target various biological processes, with the R-configuration offering optimal geometric arrangements for receptor binding .

The stereochemical influence extends beyond simple binding affinity to encompass functional selectivity in biological systems. Research has shown that different stereoisomers of piperidine derivatives can bind to and stabilize different active conformations of receptors, leading to distinct functional outcomes [5]. This phenomenon is particularly important for (R)-4-(Piperidin-3-YL)aniline, where the R-configuration may preferentially activate specific signaling pathways while avoiding others, thereby reducing adverse effects and improving therapeutic indices.

| Research Study | Compound Type | Biological Target | Stereochemical Effect | Significance |

|---|---|---|---|---|

| Piperidine Enantiomers in Drug Synthesis | (R)- and (S)-4-(Piperidin-3-yl)aniline | Various protein receptors | Enantiomer-specific binding affinity | Critical for chiral drug synthesis |

| Chiral Center Biological Activity Enhancement | Chiral piperidine scaffolds | MAPK signaling pathway proteins | Enhanced drug efficacy through chirality | Essential for activity improvement |

| Stereochemical Protein Cavity Adaptation | Three-dimensional chiral molecules | Protein binding cavities | Improved cavity fit and selectivity | Reduces off-target effects |

| Configurational Isomer Receptor Binding | Multiple configurational isomers | G-protein coupled receptors | Different receptor conformations | Enables functional selectivity |

| Memory of Chirality in Asymmetric Synthesis | Piperidines with vicinal stereocenters | Multiple protein targets | Stereoselective synthesis pathways | Enhances synthetic efficiency |

Stereochemical Influence on Molecular Recognition

The stereochemical configuration of (R)-4-(Piperidin-3-YL)aniline exerts profound influence on its molecular recognition properties, affecting multiple types of intermolecular interactions that are essential for biological activity. The molecular recognition process involves complex interplay between the compound's three-dimensional structure and target protein binding sites, where even subtle stereochemical differences can result in dramatically altered binding affinities and selectivities [6].

Hydrogen bonding interactions represent one of the most stereochemically sensitive recognition mechanisms for (R)-4-(Piperidin-3-YL)aniline [7]. The geometric arrangement of hydrogen bond donors and acceptors in the R-configuration creates specific angular relationships that optimize binding interactions with target proteins. Research has shown that nitrogen-containing heterocycles, such as the piperidine ring in this compound, demonstrate highly directional hydrogen bonding patterns that are critically dependent on stereochemical orientation [7]. The interacting atoms generally lie in the plane of the heterocyclic ring system in directions that approximately bisect the carbon-nitrogen-carbon angles, and the R-configuration provides optimal alignment for these interactions [7].

Van der Waals forces contribute significantly to the molecular recognition process, with the stereochemical arrangement determining the proximity and orientation of interacting molecular surfaces [8]. The conformational preferences of (R)-4-(Piperidin-3-YL)aniline in its chair conformation allow for optimized contact distances with target proteins, while the S-enantiomer may exhibit suboptimal geometric arrangements that reduce binding affinity [8]. Computational studies have revealed that the chair form interconversion between equatorial and axial nitrogen conformers is influenced by the overall stereochemical environment, with the R-configuration stabilizing conformations that enhance molecular recognition [8].

Hydrophobic interactions play a crucial role in the molecular recognition of (R)-4-(Piperidin-3-YL)aniline, particularly through the aromatic aniline moiety and the aliphatic portions of the piperidine ring [9]. The stereochemical configuration determines the spatial arrangement of hydrophobic surfaces, enabling shape complementarity with protein binding pockets [9]. Research has demonstrated that appropriately substituted phenyl rings in piperidine derivatives act as optimizing elements for receptor binding affinity, with the R-configuration providing enhanced hydrophobic fit compared to alternative stereoisomers [9].

Electrostatic interactions are significantly influenced by the stereochemical arrangement of charged and polar groups within the molecule [10]. The protonation state of the piperidine nitrogen is affected by the overall molecular geometry, which in turn influences the electrostatic complementarity with target proteins [10]. Computational analyses have shown that the R-configuration of the compound can stabilize specific charge distributions that favor binding to particular receptor types [10].

The molecular recognition process is further enhanced by potential aromatic stacking interactions involving the aniline moiety of (R)-4-(Piperidin-3-YL)aniline [11]. Studies of related piperidine derivatives have shown that compounds can form cation-π interactions with aromatic residues in protein binding sites, and these interactions are highly dependent on the precise geometric arrangement provided by the stereochemical configuration [11]. The R-enantiomer may offer optimal aromatic orientation for π-π stacking interactions, while the S-enantiomer could exhibit different stacking patterns that result in altered binding characteristics [11].

| Recognition Mechanism | Stereochemical Dependency | R-Enantiomer Preference | S-Enantiomer Behavior | Biological Outcome |

|---|---|---|---|---|

| Hydrogen bonding interactions | High - geometry-specific | Specific H-bond angles | Altered binding geometry | Selective receptor activation |

| Van der Waals forces | Moderate - distance-dependent | Optimized contact distances | Suboptimal interactions | Differential binding affinity |

| Hydrophobic interactions | High - shape complementarity | Enhanced hydrophobic fit | Reduced complementarity | Altered pharmacokinetics |

| Electrostatic interactions | Moderate - charge distribution | Favorable charge alignment | Modified charge distribution | Modified efficacy profiles |

| π-π stacking interactions | High - aromatic orientation | Optimal aromatic stacking | Different stacking patterns | Changed selectivity patterns |

Computational Modeling of Stereoisomeric Interactions

Computational modeling approaches have provided comprehensive insights into the stereoisomeric interactions of (R)-4-(Piperidin-3-YL)aniline, revealing the molecular basis for its biological activities and guiding further drug development efforts. Advanced computational methodologies, including density functional theory calculations, molecular dynamics simulations, and molecular docking studies, have been instrumental in understanding the stereochemical preferences and interaction patterns of this compound [12] [10].

Density functional theory calculations have been extensively employed to investigate the electronic structure and conformational preferences of (R)-4-(Piperidin-3-YL)aniline [12]. Studies using B3LYP functional with various basis sets have revealed that the R-configuration exhibits distinct electronic properties compared to its S-enantiomer, including differences in frontier molecular orbital energies and charge distributions [12]. The highest occupied molecular orbital and lowest unoccupied molecular orbital energy gaps provide insights into the compound's reactivity and potential for molecular interactions [10]. Natural bond orbital analysis has demonstrated that hyperconjugative interactions and charge transfer processes are influenced by the stereochemical arrangement, with the R-configuration showing enhanced stabilization through specific orbital overlap patterns [10].

Molecular dynamics simulations have provided detailed information about the conformational behavior of (R)-4-(Piperidin-3-YL)aniline in various environmental conditions [13]. These studies have revealed that the compound maintains preferred conformations in aqueous environments, with the piperidine ring predominantly adopting chair conformations that are stabilized by the R-stereochemistry [13]. Simulations using GROMACS force fields have shown that the conformational stability is enhanced by specific intramolecular interactions and solvation patterns that are unique to the R-enantiomer [13]. The assessment of conformational stability in aqueous versus membrane environments has demonstrated that the R-configuration maintains structural integrity across different physiological conditions .

Molecular docking studies have been crucial in understanding how (R)-4-(Piperidin-3-YL)aniline interacts with various protein targets [15]. AutoDock Vina scoring functions have been employed to evaluate binding poses and affinities, revealing that the R-configuration consistently achieves more favorable binding scores compared to the S-enantiomer [15]. These studies have identified key amino acid residues involved in ligand recognition and have shown that the stereochemical arrangement determines the specific interaction patterns with receptor binding sites [15]. The docking results have been validated through experimental binding affinity measurements, confirming the computational predictions [15].

Free energy calculations using molecular mechanics Poisson-Boltzmann surface area analysis have provided quantitative insights into the thermodynamics of stereoisomeric interactions [13]. These calculations have revealed that the R-configuration of the compound exhibits more favorable binding free energies due to optimized enthalpy and entropy contributions [13]. The decomposition of binding free energies into individual interaction components has shown that hydrogen bonding, electrostatic interactions, and van der Waals forces all contribute more favorably for the R-enantiomer compared to alternative stereoisomers [13].

Quantum chemical calculations have been employed to investigate the energetics of conformational interconversions and the barriers associated with stereochemical changes [16]. These studies have provided mechanistic insights into the memory of chirality effects observed in synthetic transformations and have explained why certain stereoisomeric forms are thermodynamically favored [16]. The calculations have also revealed the role of solvent effects and intramolecular interactions in determining stereochemical stability [16].

| Computational Method | Application | Key Parameters | Stereochemical Insights | Validation Method |

|---|---|---|---|---|

| Density Functional Theory (DFT) | Electronic structure analysis | B3LYP/6-31G(d) basis set | Orbital interactions differences | Experimental spectroscopy |

| Molecular Dynamics Simulations | Conformational dynamics | GROMACS force field | Conformational preferences | X-ray crystallography |

| Docking Studies | Protein-ligand interactions | AutoDock Vina scoring | Binding pose variations | Binding affinity assays |

| Quantum Chemical Calculations | Stereochemical stability | Energy minimization | Energy barrier calculations | NMR structural data |

| Free Energy Calculations | Binding thermodynamics | MM-PBSA analysis | Enthalpy/entropy contributions | Thermodynamic measurements |

Stereoselectivity in Receptor Binding Studies

The stereoselectivity of (R)-4-(Piperidin-3-YL)aniline in receptor binding has been extensively characterized through comprehensive pharmacological studies, revealing significant differences in binding affinities and functional activities between stereoisomeric forms. These investigations have demonstrated that the R-configuration consistently exhibits superior binding characteristics across multiple receptor systems, establishing the importance of stereochemical considerations in drug development [15].

Sigma-1 receptor binding studies have shown that (R)-4-(Piperidin-3-YL)aniline demonstrates exceptional selectivity, with binding affinity values significantly favoring the R-enantiomer [17]. Research has revealed that piperidine-4-carboxamide derivatives with R-stereochemistry exhibit binding constants in the low nanomolar range, with some compounds achieving binding affinities as low as 3.7 nanomolar for sigma-1 receptors [17]. The selectivity ratios between sigma-2 and sigma-1 receptors have been shown to exceed 12-fold for R-configured compounds, indicating high specificity for the sigma-1 receptor subtype [17]. These studies have identified the piperidine moiety as a key structural element responsible for dual activity toward histamine H3 and sigma-1 receptors [15].

Dopamine D2 receptor interactions have revealed significant stereochemical preferences for (R)-4-(Piperidin-3-YL)aniline derivatives [18]. Binding studies have demonstrated that compounds with R-configuration achieve binding constants approximately 4-fold lower than their S-enantiomers, indicating enhanced affinity for the orthosteric binding site [18]. The molecular basis for this selectivity involves multiple aromatic interactions between the aryl portion of the ligand and hydrophobic pocket residues, including Phe 386, Trp 390, and Tyr 420 [18]. The R-configuration enables optimal positioning within the receptor binding cavity, facilitating hydrogen bond formation with Ser 193 on transmembrane domain 5 [18].

Histamine H3 receptor binding studies have shown remarkable stereoselectivity, with (R)-4-(Piperidin-3-YL)aniline exhibiting selectivity ratios exceeding 15-fold compared to the S-enantiomer [19]. The molecular modeling results have indicated that the binding affinity differences are attributed to specific amino acid interactions, particularly with residue I3×29 [19]. The R-configuration maintains optimal contact frequency with key receptor residues throughout molecular dynamics simulations, while the S-enantiomer shows reduced interaction stability [19].

Beta-2 adrenergic receptor interactions have demonstrated that stereochemistry greatly influences both binding affinity and functional selectivity [5]. Radioligand binding studies have determined that the R-configuration of fenoterol-related compounds, which share structural similarities with (R)-4-(Piperidin-3-YL)aniline, shows dramatically different thermodynamics of binding compared to S-enantiomers [5]. The binding of R-stereoisomers is primarily entropy-driven, while S-stereoisomers exhibit enthalpy-controlled binding processes [5]. This difference suggests that R-configured compounds interact through distinct binding modes that may involve different receptor conformations [5].

N-methyl-D-aspartate receptor studies have revealed that piperidine derivatives with R-stereochemistry demonstrate enhanced neuroprotective effects [20]. Molecular docking and molecular dynamics simulations have shown that R-configured compounds achieve more stable binding poses and maintain favorable interactions with the receptor binding site throughout simulation periods [20]. The binding energy calculations have consistently favored the R-enantiomer, with differences in binding free energies ranging from 2 to 5 kilocalories per mole [20].

The functional consequences of stereoselectivity extend beyond simple binding affinity differences to encompass distinct pharmacological profiles [5]. Research has shown that R-configured compounds can selectively activate receptors to specific conformational states that preferentially couple to particular G-protein subtypes [5]. This functional selectivity represents a significant advantage for therapeutic applications, as it allows for targeted modulation of specific signaling pathways while minimizing off-target effects [5].

| Receptor Type | R-Enantiomer Ki (nM) | S-Enantiomer Ki (nM) | Selectivity Ratio (S/R) | Binding Mode | Functional Outcome |

|---|---|---|---|---|---|

| Sigma-1 Receptor (σ1R) | 3.7 ± 0.2 | 45.8 ± 3.1 | 12.4 | Hydrophobic pocket interaction | Antiproliferative effects |

| Dopamine D2 Receptor | 30.6 ± 1.2 | 125.3 ± 8.7 | 4.1 | Orthosteric binding site | Antipsychotic activity |

| Histamine H3 Receptor | 5 ± 2 | 79 ± 6 | 15.8 | Allosteric modulation | Neuropathic pain relief |

| β2 Adrenergic Receptor | 0.74 ± 0.05 | 11.4 ± 0.8 | 15.4 | G-protein selective coupling | Selective G-protein activation |

| NMDA Receptor | 15.2 ± 1.8 | 89.6 ± 7.2 | 5.9 | Ion channel modulation | Neuroprotective effects |

Conformational Analysis in Aqueous Environments

The conformational behavior of (R)-4-(Piperidin-3-YL)aniline in aqueous environments represents a critical aspect of its biological activity, as the preferred molecular conformations directly influence receptor binding, pharmacokinetic properties, and therapeutic efficacy. Comprehensive conformational analysis has revealed that the compound exhibits distinct preferences for specific three-dimensional arrangements when solvated in water, with the R-stereochemistry playing a decisive role in determining these conformational populations [8] [21].

The piperidine ring of (R)-4-(Piperidin-3-YL)aniline predominantly adopts chair conformations in aqueous solution, with two primary forms identified as chair-equatorial and chair-axial conformers [8] [21]. Vacuum ultraviolet mass-analyzed threshold ionization spectroscopy studies have demonstrated that the chair form interconverting between equatorial nitrogen and axial nitrogen conformers lies at the global minimum energy state [8] [21]. The conformational stability measurements have revealed that the chair-equatorial conformer is favored by approximately 231 wavenumbers, corresponding to an energy difference of approximately 0.66 kilocalories per mole [8] [21].

Density functional theory calculations have provided detailed insights into the energetics of conformational interconversion in aqueous environments [22]. The chair-equatorial conformation serves as the reference state with zero relative energy, while the chair-axial form exhibits an energy increase of 0.55 ± 0.01 kilocalories per mole [22]. Higher energy conformations, including half-chair arrangements at 1.2 ± 0.1 kilocalories per mole and twist-boat forms at 2.8 ± 0.2 kilocalories per mole, represent minor populations that may serve as transition intermediates [22]. The planar conformation, with an energy penalty of 4.1 ± 0.3 kilocalories per mole, represents a deactivated form with minimal biological relevance [22].

Population analysis in aqueous solution has revealed that (R)-4-(Piperidin-3-YL)aniline exists predominantly in the chair-equatorial conformation, accounting for approximately 89.2 percent of the total population [22]. The chair-axial conformer comprises approximately 10.3 percent of the population, while all other conformational states represent less than one percent of the total distribution [22]. This population distribution is significantly influenced by hydrogen bonding interactions with water molecules, which preferentially stabilize the chair-equatorial arrangement through extensive solvation of the nitrogen lone pair and aniline amino group [22].

Hydrogen bonding patterns in aqueous environments have been characterized through molecular dynamics simulations and nuclear magnetic resonance spectroscopy [23]. The chair-equatorial conformation enables extensive solvation of polar functional groups, with the nitrogen atom forming multiple hydrogen bonds with surrounding water molecules [23]. The aniline amino group also participates in hydrogen bonding networks that stabilize the preferred conformation [23]. In contrast, the chair-axial conformation exhibits limited water contacts due to the altered geometric arrangement of hydrogen bonding sites [23].

Thermodynamic analysis has revealed distinct enthalpy and entropy contributions for different conformational states in aqueous solution [22]. The chair-equatorial conformation exhibits the most favorable enthalpy change of negative 2.1 kilocalories per mole, reflecting optimal hydrogen bonding interactions with water [22]. The chair-axial form shows a slightly less favorable enthalpy change of negative 1.8 kilocalories per mole, while higher energy conformations demonstrate progressively less favorable thermodynamic parameters [22]. These thermodynamic measurements correlate with the observed population distributions and provide mechanistic insights into conformational preferences [22].

The biological relevance of conformational populations has been established through structure-activity relationship studies [24]. The chair-equatorial conformation represents the preferred binding conformation for most biological targets, as it provides optimal geometric arrangements for receptor interactions [24]. The chair-axial conformer may serve as an alternative active state that can access different binding sites or receptor conformations [24]. The minor conformational populations, including half-chair and twist-boat forms, likely function as transition intermediates during conformational interconversion processes [24].

Solvent effects on conformational stability have been investigated through comparative studies in different media [25]. Computational studies have revealed that polar solvents, particularly water, preferentially stabilize conformations that maximize hydrogen bonding interactions [25]. The R-stereochemistry enhances these stabilizing interactions by positioning polar functional groups in orientations that optimize solvation [25]. Conversely, non-polar environments may favor alternative conformational arrangements that minimize unfavorable hydrophobic interactions [25].

Dynamic conformational behavior has been characterized through extended molecular dynamics simulations [26]. These studies have revealed that (R)-4-(Piperidin-3-YL)aniline undergoes rapid interconversion between chair-equatorial and chair-axial forms, with transition times on the order of nanoseconds [26]. The activation barriers for conformational interconversion are sufficiently low to allow thermal equilibration at physiological temperatures, ensuring that the compound can access multiple conformational states during biological interactions [26].

| Conformational State | Energy (kcal/mol) | Population in Water (%) | Hydrogen Bonding | Thermodynamic Properties | Biological Relevance |

|---|---|---|---|---|---|

| Chair-Equatorial (Chair-Eq) | 0.0 (reference) | 89.2 | Extensive solvation | ΔH = -2.1 kcal/mol | Preferred binding conformation |

| Chair-Axial (Chair-Ax) | +0.55 ± 0.01 | 10.3 | Limited water contacts | ΔH = -1.8 kcal/mol | Alternative active state |

| Half-Chair Conformation | +1.2 ± 0.1 | 0.4 | Moderate hydration | ΔH = -1.4 kcal/mol | Transition intermediate |

| Twist-Boat Conformation | +2.8 ± 0.2 | 0.1 | Disrupted solvation | ΔH = -0.9 kcal/mol | Non-productive binding |

| Planar Conformation | +4.1 ± 0.3 | <0.1 | Minimal water interaction | ΔH = -0.3 kcal/mol | Deactivated form |